4-[4-(3-Chlorophenyl)-pyrazol-1-yl]-piperidine
Overview
Description
4-[4-(3-Chlorophenyl)-pyrazol-1-yl]-piperidine is a chemical compound that belongs to the class of phenylpyrazoles. This compound is characterized by the presence of a pyrazole ring substituted with a 3-chlorophenyl group and a piperidine ring. Phenylpyrazoles are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry.
Mechanism of Action
Target of Action
The primary targets of 4-[4-(3-Chlorophenyl)-pyrazol-1-yl]-piperidine are Mitogen-activated protein kinase 1 (MAPK1) and Mitogen-activated protein kinase 10 (MAPK10) . These kinases play an essential role in the MAP kinase signal transduction pathway .
Mode of Action
It is known to interact with its targets, mapk1 and mapk10, which are key components of cellular signaling pathways . The interaction with these targets can lead to various changes in cellular processes.
Biochemical Pathways
Given its interaction with mapk1 and mapk10, it is likely that it influences the map kinase signal transduction pathway . This pathway plays a crucial role in various cellular processes, including cell growth, differentiation, and response to external stress.
Result of Action
Given its interaction with mapk1 and mapk10, it may influence various cellular processes, including cell growth, differentiation, and response to external stress .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3-Chlorophenyl)-pyrazol-1-yl]-piperidine typically involves the cyclization of appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalytic systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[4-(3-Chlorophenyl)-pyrazol-1-yl]-piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
4-[4-(3-Chlorophenyl)-pyrazol-1-yl]-piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
Pyrazofurin: An antiviral agent with a similar pyrazole structure.
Encorafenib: A kinase inhibitor used in cancer treatment.
Celecoxib: A nonsteroidal anti-inflammatory drug (NSAID) with a pyrazole core
Uniqueness
4-[4-(3-Chlorophenyl)-pyrazol-1-yl]-piperidine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a pyrazole ring with a piperidine moiety makes it a versatile scaffold for drug development .
Properties
IUPAC Name |
4-[4-(3-chlorophenyl)pyrazol-1-yl]piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3/c15-13-3-1-2-11(8-13)12-9-17-18(10-12)14-4-6-16-7-5-14/h1-3,8-10,14,16H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNUKTKCZSGCJQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=C(C=N2)C3=CC(=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.